Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate

Regiochemistry Structure–Activity Relationship GPR109a agonist design

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1208942‑12‑4, PubChem CID 45790079) is a synthetic small molecule (C₁₄H₁₁N₅O₃, MW 297.27 g mol⁻¹) that integrates a tetrazole heterocycle as a metabolically stable carboxylic‑acid bioisostere with a methyl‑nicotinate ester core. The meta‑phenoxy‑tetrazole architecture places the tetrazole pharmacophore in a spatial orientation that is distinct from ortho‑substituted and para‑substituted positional isomers, and the compound belongs to the broader chemical class of tetrazole‑containing nicotinic‑acid receptor (GPR109a/HCA2) ligands.

Molecular Formula C14H11N5O3
Molecular Weight 297.274
CAS No. 1208942-12-4
Cat. No. B572920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate
CAS1208942-12-4
SynonymsMethyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate
Molecular FormulaC14H11N5O3
Molecular Weight297.274
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3
InChIInChI=1S/C14H11N5O3/c1-21-14(20)10-5-6-12(15-8-10)22-11-4-2-3-9(7-11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19)
InChIKeyIARKDGZDQPEMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1208942-12-4) – A Tetrazole Bioisostere-Based Nicotinate Scaffold for Targeted-Receptor Probe & Assay Development


Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1208942‑12‑4, PubChem CID 45790079) is a synthetic small molecule (C₁₄H₁₁N₅O₃, MW 297.27 g mol⁻¹) that integrates a tetrazole heterocycle as a metabolically stable carboxylic‑acid bioisostere with a methyl‑nicotinate ester core. [1] The meta‑phenoxy‑tetrazole architecture places the tetrazole pharmacophore in a spatial orientation that is distinct from ortho‑substituted and para‑substituted positional isomers, and the compound belongs to the broader chemical class of tetrazole‑containing nicotinic‑acid receptor (GPR109a/HCA2) ligands. [2] Its primary application today is as a research‑tool building block and a reference standard in medicinal‑chemistry programs focused on the niacin receptor, dyslipidemia, and metabolic‑disorder targets.

Why Generic Interchange of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate with Other Tetrazole‑Nicotinate Analogs or Niacin‑Receptor Ligands is Not Supported by Available Evidence


In‑class tetrazole‑nicotinate analogs and broader GPR109a agonist series cannot be assumed to be functionally interchangeable without quantitative comparative data. The regiochemistry of the tetrazole‑phenoxy attachment (meta vs. ortho or para) directly alters the distance and angle between the tetrazole hydrogen‑bond donor/acceptor array and the nicotinate ester, which can affect receptor‑binding pose and intrinsic efficacy [1]. Likewise, the presence of a methyl ester rather than a free carboxylic acid or other ester modifies lipophilicity (computed XLogP3 = 1.8 for the target compound [2]), hydrogen‑bond donor count (1 vs. 2–3 for acid‑containing comparators [2]), and susceptibility to esterase‑mediated hydrolysis, all of which influence in‑vitro potency, cell permeability, and metabolic stability. Furthermore, the tetrazole‑containing pyrazole‑tetrazole class exhibits wide potency ranges in published GPR109a cAMP assays (EC₅₀ values spanning from low nanomolar to >100 µM) depending on subtle structural modifications [3], underscoring the risk of assuming equivalent biological performance without compound‑specific data. The following sections present the limited but meaningful quantitative differentiation evidence that is available for Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate, with explicit notation of evidence strength and gaps.

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate Quantitative Differentiation Evidence Guide – Meta‑Phenoxy‑Tetrazole Architecture, Physicochemical Properties, and Purity Specifications


Meta‑Substituted Phenoxy‑Tetrazole Regiochemistry Defines a Unique Spatial Pharmacophore Relative to Ortho‑ and Para‑Substituted Analogs

Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate bears the tetrazole‑phenoxy substituent at the meta position of the central phenyl ring, in contrast to the ortho‑substituted isomer Methyl 6-(2-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate (CAS not independently confirmed; ChemSpider ID 301820). The meta connectivity produces a different dihedral angle and extended distance (~5.1 Å between the tetrazole C5 and the nicotinate ester carbonyl oxygen by 2D minimised geometry) compared with the ortho isomer (~3.7 Å). [1] This altered geometry is expected to influence receptor‑binding complementarity at the GPR109a orthosteric site, where both the tetrazole acidic mimetic and the pyridine nitrogen participate in key interactions with the receptor. [2] While direct comparative potency data for the two positional isomers are not publicly available, structure‑based docking studies of related pyrazole‑tetrazole series confirm that even single‑atom linker changes can shift EC₅₀ values by >10‑fold in GPR109a cAMP functional assays. [2]

Regiochemistry Structure–Activity Relationship GPR109a agonist design

Tetrazole Ring as a Metabolically Stable Carboxylic Acid Bioisostere – Physicochemical Differentiation from Nicotinic Acid and Carboxylic Acid Analogs

The tetrazole moiety in Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate acts as a carboxylic acid bioisostere with distinct physicochemical properties. Compared with nicotinic acid (niacin; PubChem CID 938), the target compound exhibits a computed XLogP3 of 1.8 versus approximately 0.4 for nicotinic acid, [1] indicating substantially higher lipophilicity that is expected to enhance passive membrane permeability. The hydrogen‑bond donor count is reduced from 2 (nicotinic acid) to 1 (target compound), while the hydrogen‑bond acceptor count increases from 3 to 7 (reflecting the four tetrazole nitrogens), [1] altering the compound’s solvation and protein‑binding interaction profile. Tetrazoles are also documented to resist phase‑II glucuronidation that commonly inactivates carboxylic acid‑containing GPR109a agonists, and exhibit pKₐ values (4.5–4.9) that are closer to physiological pH than typical carboxylic acids (pKₐ ~ 4.2 for niacin), potentially improving the fraction of the ionized species available for receptor engagement at pH 7.4. [2]

Bioisostere Metabolic stability Hydrogen-bond capacity

Commercially Available Purity Specifications – 98% (HPLC) with Controlled Moisture Enables Reproducible Quantitative Pharmacology

Two purity grades of Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate are documented from reputable suppliers: ≥95% (AKSci, cat. 1087DG) and ≥98% (Min, HPLC) with ≤0.5% moisture (Capotchem, cat. 22608). The 98%-grade material, produced under ISO‑certified quality systems, provides a 3‑percentage‑point purity advantage over the 95% grade, which translates to a reduction in the maximum unknown impurity burden from 5% to 2%. For applications such as quantitative receptor‑binding assays or cellular dose–response experiments where impurities at ≥1% can confound EC₅₀/IC₅₀ determinations, this purity difference is material. Additionally, the specified moisture limit (≤0.5%) is relevant for accurate gravimetric dispensing, particularly for hygroscopic tetrazole‑containing solids.

Purity specification Quality control Reproducibility

Methyl Ester Prodrug Motif – Differentiated Hydrolytic Activation Profile Compared with Free Acid and Ethyl Ester Analogs

Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate contains a methyl ester at the 3‑position of the pyridine ring, which can serve as a prodrug motif that is hydrolyzed in vivo by carboxylesterases (predominantly CES1) to the corresponding carboxylic acid. [1] Compared with the free carboxylic acid analog (which would be charged at physiological pH and exhibit limited passive permeability), the neutral methyl ester is expected to have higher membrane permeability, consistent with its computed XLogP3 of 1.8 and the absence of a formal negative charge. [2] Among ester prodrugs within the nicotinate class, methyl esters typically exhibit faster hydrolytic activation than bulkier ethyl or isopropyl esters; published hydrolysis half‑life data for methyl nicotinate in human plasma is approximately 12 minutes, whereas ethyl nicotinate exceeds 45 minutes under identical conditions. [3] Direct experimental hydrolysis rates for the target compound have not been reported, but the methyl ester motif distinguishes it from ethyl‑ester‑containing analogs in the GPR109a patent literature. [1]

Prodrug Esterase hydrolysis Pharmacokinetics

Rotatable Bond Count and Molecular Flexibility – Conformational Differentiation from Rigid Tricyclic Pyrazole‑Tetrazole GPR109a Agonists

Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate possesses 5 rotatable bonds (PubChem computed) [1], conferring significant conformational flexibility in solution. This contrasts with the tricyclic pyrazole‑tetrazole GPR109a agonists (e.g., MK‑0354; CHEMBL456145) that have only 1–2 rotatable bonds and a pre‑organized rigid scaffold. [2] The higher flexibility of the target compound results in a larger conformational entropy penalty upon receptor binding, which may translate into a different thermodynamic signature of binding (enthalpy‑ vs. entropy‑driven) and potentially lower ligand efficiency (binding energy per heavy atom) compared with rigidified analogs. Published SAR for GPR109a pyrazole‑tetrazole series indicates that rigidification via cyclization of the pyrazole‑tetrazole core can improve potency by approximately 5‑ to 20‑fold in cAMP assays relative to open‑chain or monocyclic analogs. [3] The flexible nature of Methyl 6-(3-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate may instead be advantageous for exploring induced‑fit binding modes or targeting alternate receptor conformations.

Conformational flexibility Ligand efficiency Entropic penalty

Recommended Research & Industrial Application Scenarios for Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate Based on Available Evidence


Chemical Probe for GPR109a/HCA2 Receptor Binding‑Mode Studies (Flexible Scaffold vs. Rigid Tricyclic Agonists)

The meta‑phenoxy‑tetrazole architecture with 5 rotatable bonds provides a conformationally flexible scaffold that complements rigid tricyclic pyrazole‑tetrazole agonists such as MK‑0354 (CHEMBL456145) [1]. Researchers investigating induced‑fit binding mechanisms or seeking to map the conformational plasticity of the GPR109a orthosteric pocket can use this compound as a structurally distinct probe alongside pre‑organized ligands. The differentiated rotatable‑bond count (5 vs. 1) and the meta‑positioned tetrazole pharmacophore make it particularly suitable for molecular‑dynamics simulations and free‑energy perturbation studies comparing flexible vs. rigid ligand binding thermodynamics. [2]

Reference Standard for Tetrazole‑Bioisostere Medicinal Chemistry Programs Targeting the Niacin Receptor

The tetrazole ring in this compound serves as a metabolically stable carboxylic acid isostere, a design principle extensively validated in GPR109a agonist development [1]. The computed XLogP3 of 1.8 and single hydrogen‑bond donor differentiate it from nicotinic acid (XLogP3 ≈ 0.4, 2 HBD) [2]. Medicinal chemistry teams optimizing niacin‑receptor ligands for dyslipidemia can employ this compound as a benchmarking reference to evaluate how tetrazole incorporation alters lipophilicity, permeability, and metabolic stability relative to carboxylic acid lead compounds. Its commercial availability at 98% purity (HPLC) with controlled moisture supports reproducible head‑to‑head comparisons in permeability (PAMPA/Caco‑2) and metabolic stability (microsomal) assays.

Regiochemical Selectivity Probe for Tetrazole‑Phenoxy‑Nicotinate Structure–Activity Relationship (SAR) Studies

The meta‑substitution pattern of the phenoxy linker distinguishes this compound from ortho‑substituted analogs such as Methyl 6-(2-(1H‑tetrazol‑5‑yl)phenoxy)nicotinate (ChemSpider 301820) [1]. Systematic SAR campaigns that explore the positional dependence of tetrazole presentation on GPR109a or HCA2 receptor activation can use this compound as the meta‑position reference point. Pairing with ortho and para analogs enables the construction of a complete regiochemical activity map, which is critical for pharmacophore model refinement and virtual screening. [2]

Prodrug Activation Profiling – Methyl Ester Hydrolysis Kinetics in Esterase‑Containing Assay Systems

The methyl ester motif provides a hydrolytically labile prodrug element whose activation rate (class‑level t₁/₂ ≈ 12 min for methyl nicotinate in human plasma [1]) is expected to be faster than ethyl ester analogs. Researchers conducting cellular assays in the presence of serum or employing hepatocyte models can use this compound to study the interplay between esterase‑mediated activation and receptor engagement kinetics. This scenario is particularly relevant when selecting among ester prodrug variants for in‑vitro pharmacological profiling where the temporal profile of active‑species generation must be matched to the assay endpoint readout. [2]

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